Cas no 822-24-2 (Eicosyl acetate)

Eicosyl acetate, also known as icosyl acetate, is a long-chain fatty acid ester derived from the esterification of eicosanol (C20 alcohol) with acetic acid. This compound is characterized by its high molecular weight and hydrophobic properties, making it useful as a non-polar solvent, emollient, or viscosity modifier in industrial and cosmetic formulations. Its stability and low volatility contribute to its suitability for applications requiring prolonged shelf life or controlled release. Eicosyl acetate is often employed in lubricants, coatings, and personal care products, where its mildness and compatibility with other lipophilic ingredients are advantageous. The ester's predictable behavior under varying conditions ensures consistent performance in specialized formulations.
Eicosyl acetate structure
Eicosyl acetate structure
Product name:Eicosyl acetate
CAS No:822-24-2
MF:C22H44O2
MW:340.583567619324
MDL:MFCD00056263
CID:1805827
PubChem ID:110347

Eicosyl acetate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid icosyl ester
    • icosyl acetate
    • Eicosyl acetate
    • Eicosanyl acetate
    • Acetic acid, C>19-alkyl esters
    • Aliphatic alcohols, acetate ester
    • n-Eicosyl acetate
    • 1-Eicosanol acetate
    • JUCOQIYAKWHGSZ-UHFFFAOYSA-N
    • LMFA07010403
    • 1-Eicosanol, acetate (6CI, 7CI, 8CI, 9CI)
    • DTXSID00867635
    • 822-24-2
    • A11803
    • icosylacetate
    • AS-56523
    • NS00122670
    • MFCD00056263
    • CHEBI:196301
    • EINECS 270-816-1
    • AKOS030525245
    • 68478-35-3
    • SCHEMBL3220282
    • MDL: MFCD00056263
    • Inchi: 1S/C22H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(2)23/h3-21H2,1-2H3
    • InChI Key: JUCOQIYAKWHGSZ-UHFFFAOYSA-N
    • SMILES: O=C(C)OCCCCCCCCCCCCCCCCCCCC

Computed Properties

  • Exact Mass: 340.334
  • Monoisotopic Mass: 340.334
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 20
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.9
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Density: 0.8775 (rough estimate)
  • Melting Point: 40°C
  • Boiling Point: 376.35°C (rough estimate)
  • Flash Point: 165.2°C
  • Refractive Index: 1.4616 (estimate)

Eicosyl acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB504786-1 g
N-Eicosyl acetate
822-24-2
1g
€821.90 2023-02-02
Larodan
43-2000-9-100mg
Arachidyl acetate
822-24-2 >99%
100mg
€46.00 2025-03-07
abcr
AB504786-250 mg
N-Eicosyl acetate
822-24-2
250MG
€343.50 2023-04-18
Chemenu
CM342202-1g
Icosyl acetate
822-24-2 95%+
1g
$448 2023-02-01
Aaron
AR003TN9-100mg
icosyl acetate
822-24-2 95%
100mg
$44.00 2023-12-13
A2B Chem LLC
AB77289-250mg
Icosyl acetate
822-24-2 95%
250mg
$78.00 2023-12-30
A2B Chem LLC
AB77289-100mg
Icosyl acetate
822-24-2 95%
100mg
$47.00 2024-04-19
eNovation Chemicals LLC
D584151-1g
Acetic acid icosyl ester
822-24-2 95%
1g
$200 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743182-100mg
Icosyl acetate
822-24-2 98%
100mg
¥300.00 2024-07-28
1PlusChem
1P003TEX-100mg
icosyl acetate
822-24-2 95%
100mg
$49.00 2025-02-20

Eicosyl acetate Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Catalysts: Trimethylsilyl iodide ;  rt
1.2 Reagents: Sodium thiosulfate Catalysts: tert-Butyl methyl ether ;  rt
2.1 Catalysts: Trifluoromethanesulfonic acid ;  4 h, 0 °C → rt
Reference
Trimethylsilyl Esters as Novel Dual-Purpose Protecting Reagents
Chen, Jyun-Siao; et al, Synthesis, 2022, 54(3), 754-762

Synthetic Routes 2

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid ;  4 h, 0 °C → rt
Reference
Trimethylsilyl Esters as Novel Dual-Purpose Protecting Reagents
Chen, Jyun-Siao; et al, Synthesis, 2022, 54(3), 754-762

Synthetic Routes 3

Reaction Conditions
Reference
Analysis for anthropogenic and biogenic lipids in the aerosol of a coastal area in East Mediterranean Sea
Stephanou, Euripides G., Fresenius' Journal of Analytical Chemistry, 1991, 339(10), 780-4

Eicosyl acetate Raw materials

Eicosyl acetate Preparation Products

Eicosyl acetate Related Literature

  • 1. 118. The dimorphism of certain aliphatic compounds. Part II
    John William Cole Phillips,Stanley Augustus Mumford J. Chem. Soc. 1932 898
  • 2. 997. Extractives from woods. Part II. Extractives from Vitexs divaricata
    Wesley Cocker,S. J. Shaw J. Chem. Soc. 1962 5194
  • 3. Relationships of rate process parameters for dielectric absorption in crystalline long-chain compounds
  • 4. XI.—Synthesis of arachidic acid and some long-chain compounds
    Neil K. Adam,Joseph W. W. Dyer J. Chem. Soc. Trans. 1925 127 70
  • 5. Chemistry of fruit-flies. Spiroacetal-rich secretions in several Bactrocera species from the South-West Pacific region
    Mary T. Fletcher,Jacqueline A. Wells,Mark F. Jacobs,Sabine Krohn,William Kitching,Richard A. I. Drew,Christopher J. Moore,Wittko Francke J. Chem. Soc. Perkin Trans. 1 1992 2827

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Recommended suppliers
Amadis Chemical Company Limited
(CAS:822-24-2)Eicosyl acetate
A1196703
Purity:99%
Quantity:1g
Price ($):407.0